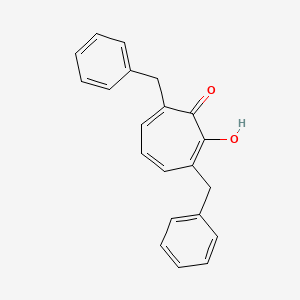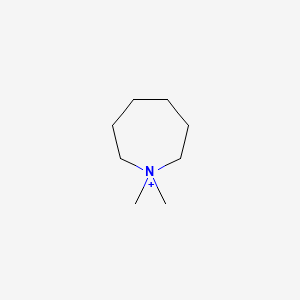![molecular formula C26H44NPS2Sn B14646956 1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine CAS No. 54731-83-8](/img/structure/B14646956.png)
1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine is a complex organophosphorus compound. It features a unique structure with a phosphorus atom bonded to both sulfur and tin atoms, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
The synthesis of 1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine typically involves multiple steps. The process often starts with the preparation of intermediate compounds, which are then reacted under specific conditions to form the final product. Common reagents used in the synthesis include organotin compounds, sulfur sources, and phosphorus reagents. The reaction conditions may involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine involves its interaction with molecular targets through its phosphorus, sulfur, and tin atoms. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The compound’s ability to form multiple bonds with different atoms makes it a versatile agent in chemical and biological systems .
Comparación Con Compuestos Similares
Similar compounds include other organophosphorus compounds with sulfur and tin atoms. 1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine is unique due to its specific arrangement of atoms and the presence of the tricyclohexylstannyl group. This unique structure gives it distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
54731-83-8 |
|---|---|
Fórmula molecular |
C26H44NPS2Sn |
Peso molecular |
584.5 g/mol |
Nombre IUPAC |
N-[ethyl(tricyclohexylstannylsulfanyl)phosphinothioyl]aniline |
InChI |
InChI=1S/C8H12NPS2.3C6H11.Sn/c1-2-10(11,12)9-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H,2H2,1H3,(H2,9,11,12);3*1H,2-6H2;/q;;;;+1/p-1 |
Clave InChI |
UKDQOOJBFIBWRH-UHFFFAOYSA-M |
SMILES canónico |
CCP(=S)(NC1=CC=CC=C1)S[Sn](C2CCCCC2)(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



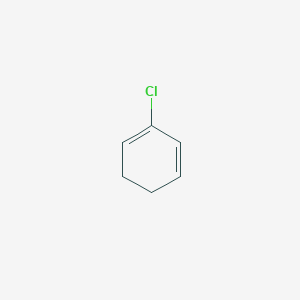
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)
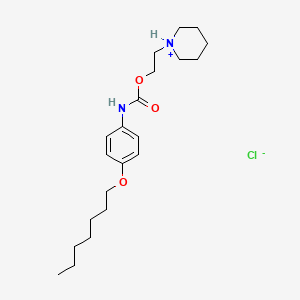

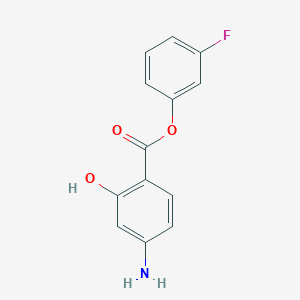
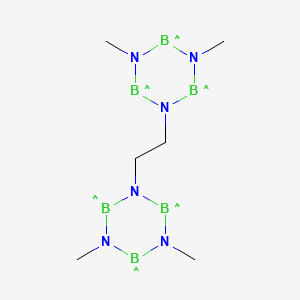
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)


